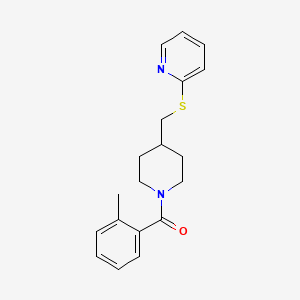

(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(o-tolyl)methanone

Description

Properties

IUPAC Name |

(2-methylphenyl)-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2OS/c1-15-6-2-3-7-17(15)19(22)21-12-9-16(10-13-21)14-23-18-8-4-5-11-20-18/h2-8,11,16H,9-10,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBKZMOTDYIMFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCC(CC2)CSC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(o-tolyl)methanone, with the CAS number 1421498-79-4, is a synthetic organic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2OS, with a molecular weight of 326.5 g/mol. The compound features a piperidine ring linked to a pyridine moiety through a thioether bond, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1421498-79-4 |

| Molecular Formula | C19H22N2OS |

| Molecular Weight | 326.5 g/mol |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Intermediate : This is achieved through reductive amination of appropriate amines with cyclic ketones.

- Thioether Formation : The pyridine-2-thiol is reacted with an alkylating agent to introduce the thioether linkage.

- Coupling Reaction : The piperidine intermediate is coupled with the pyridin-2-thiol moiety using coupling reagents like EDCI in the presence of bases such as triethylamine .

The biological activity of this compound is largely attributed to its interactions with various molecular targets, including enzymes and receptors. The thioether and piperidine functionalities play significant roles in modulating these interactions, potentially affecting pathways involved in cell signaling and proliferation.

Anticancer Activity

Research has indicated that related compounds featuring piperidine and pyridine structures exhibit promising anticancer properties. For instance, studies on similar piperidine derivatives have shown inhibition of Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, suggesting that this compound may also exert similar effects .

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have been conducted to evaluate the growth inhibitory effects of piperidine derivatives on various cancer cell lines. These studies typically measure cell viability and apoptosis induction, providing insights into the potential therapeutic applications of such compounds.

- Mechanistic Insights : Studies utilizing Western blot analysis have elucidated the pathways affected by these compounds, often highlighting their role in modulating protein expressions involved in cell cycle regulation and apoptosis.

- Combination Therapies : Investigations into combination therapies involving piperidine derivatives have shown enhanced efficacy when used alongside established chemotherapeutics, suggesting a synergistic effect that warrants further exploration .

Scientific Research Applications

The biological applications of (4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(o-tolyl)methanone are diverse:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, studies show that modifications in the substituents can enhance antibacterial efficacy, making it a candidate for developing new antibiotics .

Anticancer Potential

Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism appears to involve interference with specific signaling pathways in cancer cells, which warrants further investigation into its potential as an anticancer agent .

Central Nervous System Effects

Due to its structural similarity to known psychoactive substances, there is interest in exploring its effects on the central nervous system. Initial findings indicate potential anxiolytic and antidepressant-like effects in animal models .

Case Studies and Research Findings

Several notable studies have investigated the applications of this compound:

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thioether group (-S-) is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.

Key Findings :

-

Oxidation selectivity depends on reagent strength and stoichiometry. Excess H₂O₂ or prolonged reaction times favor sulfone formation.

-

Steric hindrance from the o-tolyl group may slow sulfone formation compared to analogous compounds .

Reduction Reactions

The ketone group undergoes reduction to form secondary alcohols.

Comparative Analysis :

-

NaBH₄ is preferred for selective ketone reduction without affecting the thioether.

-

LiAlH₄ offers higher yields but risks over-reduction of other functional groups .

Substitution Reactions

The piperidine nitrogen and aromatic rings participate in nucleophilic/electrophilic substitutions.

Piperidine Nitrogen Alkylation

| Reagent | Product | Conditions |

|---|---|---|

| Methyl iodide (CH₃I) | N-Methylpiperidinium derivative | DMF, K₂CO₃, 60°C. |

| Benzyl chloride (C₆H₅CH₂Cl) | N-Benzylpiperidinium derivative | Acetonitrile, reflux . |

Electrophilic Aromatic Substitution (EAS)

The o-tolyl group undergoes nitration or halogenation:

| Reagent | Position | Product |

|---|---|---|

| HNO₃/H₂SO₄ | Para to methyl | Nitro-o-tolyl derivative |

| Br₂/FeBr₃ | Ortho/meta | Brominated o-tolyl derivative |

Mechanistic Insights :

-

The methyl group on the o-tolyl ring directs electrophiles to para positions, but steric effects may favor meta substitution in some cases .

Nucleophilic Addition to Ketone

The ketone reacts with nucleophiles such as Grignard reagents:

| Reagent | Product | Conditions |

|---|---|---|

| CH₃MgBr | Tertiary alcohol derivative | Dry ether, 0°C → RT. |

| PhLi | Aryl-alcohol adduct | THF, -78°C . |

Challenges :

-

Bulky nucleophiles (e.g., PhLi) may exhibit reduced reactivity due to steric hindrance from the piperidine ring .

Thioether-Specific Reactions

The pyridin-2-ylthio moiety participates in metal-catalyzed cross-coupling:

| Reaction | Catalyst | Product |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | Biaryl derivatives |

| Ullmann coupling | CuI | Thiophenyl-linked heterocycles |

Applications :

-

These reactions enable modular synthesis of analogs for structure-activity relationship (SAR) studies .

Stability and Degradation Pathways

-

Thermal Degradation : At >150°C, the compound decomposes via cleavage of the thioether bond, releasing pyridine-2-thiol and ketone fragments.

-

Photodegradation : UV exposure induces radical formation at the sulfur atom, leading to polymerization or oxidation .

Comparative Reactivity Table

| Functional Group | Reactivity | Key Reagents |

|---|---|---|

| Thioether (-S-) | High (oxidation) | H₂O₂, mCPBA |

| Ketone (C=O) | Moderate (reduction) | NaBH₄, LiAlH₄ |

| Piperidine N | Low (alkylation) | CH₃I, C₆H₅CH₂Cl |

| o-Tolyl ring | Moderate (EAS) | HNO₃, Br₂ |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Differences

The target compound’s piperidine core distinguishes it from pyridine-based analogues, such as those synthesized in (e.g., compounds 16A–16D). Piperidine, a saturated six-membered amine ring, is more basic and conformationally flexible than pyridine, which is aromatic and planar.

Substituent Analysis

Key Substituents in Analogues ():

- 16A : Phenylethynyl group at position 5, 4-methoxyphenyl at position 4.

- 16B : p-Tolylethynyl group at position 5.

- 16C : Thiophen-3-ylethynyl group at position 5.

- 16D : 4-Methoxyphenylethynyl group at position 5.

In contrast, the target compound features a pyridin-2-ylthio methyl group at position 4 of the piperidine ring.

Electronic and Steric Effects

- Ortho-Tolyl vs.

- Electron-Withdrawing vs. Electron-Donating Groups : The pyridin-2-ylthio group (electron-withdrawing) contrasts with the ethynyl-linked aryl groups in 16A–16D, which may have variable electronic effects depending on substituents (e.g., methoxy in 16A is electron-donating).

Comparative Data Table

Q & A

Basic: What synthetic strategies are recommended for preparing (4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(o-tolyl)methanone?

Methodological Answer:

A typical synthesis involves:

Nucleophilic Substitution : Reacting 4-(chloromethyl)piperidine with pyridine-2-thiol to introduce the pyridinylthio-methyl group.

Coupling Reaction : Using a coupling agent (e.g., EDC/HOBt) to attach the o-tolyl methanone moiety via amide or ketone bond formation.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.

Characterization : Validate purity via HPLC (>95%) and confirm structure using H/C NMR (aromatic protons at δ 7.2–8.5 ppm, piperidine protons at δ 1.5–3.0 ppm) and high-resolution mass spectrometry (HRMS) .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H NMR to identify aromatic (o-tolyl) and piperidine protons; C NMR to confirm carbonyl (C=O, ~200 ppm) and thiomethyl (C-S, ~40 ppm) groups.

- Mass Spectrometry : HRMS (ESI+) for molecular ion [M+H] validation.

- X-ray Crystallography : Resolve crystal packing and conformational details using SHELXL-97 (e.g., torsion angles between piperidine and pyridinylthio groups) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified pyridinyl (e.g., 3- or 4-position substitutions) or o-tolyl groups (e.g., electron-withdrawing substituents) to assess impact on target binding.

- In Vitro Assays : Test analogs against relevant targets (e.g., kinases, GPCRs) using fluorescence polarization or surface plasmon resonance (SPR) for binding affinity (IC).

- Data Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity .

Advanced: How can computational modeling predict binding modes and affinity to target proteins?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into target active sites (e.g., SARS-CoV-2 main protease, PDB: 6LU7).

- Molecular Dynamics (MD) : Simulate binding stability (10–100 ns trajectories) with AMBER or GROMACS; analyze RMSD and hydrogen-bond occupancy.

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding free energy (ΔG) .

Advanced: How to resolve contradictions between crystallographic data and computational conformational predictions?

Methodological Answer:

- Refinement Validation : Re-refine X-ray data with SHELXL-97 (check R-factor, electron density maps).

- Conformational Sampling : Perform metadynamics or enhanced sampling MD to explore low-energy conformers.

- Quantum Mechanics (QM) : Compare DFT-optimized gas-phase conformers (B3LYP/6-31G*) with crystallographic torsional angles .

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

- Stability : Store at −20°C under inert gas (argon) to prevent oxidation of the thioether group.

- Degradation Monitoring : Perform LC-MS every 6 months; track decomposition products (e.g., sulfoxide formation at m/z +16) .

Advanced: How to design experiments to elucidate metabolic pathways in vitro?

Methodological Answer:

- Microsomal Incubation : Incubate with human liver microsomes (HLM) + NADPH; quench with acetonitrile at 0, 15, 30, 60 mins.

- Metabolite Identification : Use UPLC-QTOF-MS/MS (negative/positive ion modes) to detect phase I (oxidation) and phase II (glucuronidation) metabolites.

- Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.